molecular formula C36H38N4O4 B3427726 Protoporphyrin IX dimethyl ester CAS No. 6164-53-0

Protoporphyrin IX dimethyl ester

Cat. No.: B3427726
CAS No.: 6164-53-0
M. Wt: 590.7 g/mol
InChI Key: LQBPATQBTSBIIH-UHFFFAOYSA-N
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Description

Protoporphyrin IX dimethyl ester, also known as PPMX, is an organic compound that belongs to the category of porphyrins . It is a derivative of Protoporphyrin IX, which is an important precursor to biologically essential prosthetic groups such as heme, cytochrome c, and chlorophylls . On exposure to light, PPMX releases reactive oxygen that can be used to destroy targeted cancer cells, thus finding applications largely in medicines .


Synthesis Analysis

The dimethyl esters of protoporphyrin IX were synthesized by cyclization of a,c -biladienes to the corresponding porphyrins, which contain β -diethylaminoethyl groups as potential vinyl substituents, and subsequent Hofmann degradation of them to vinylporphyrins in high yields . The compound is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) then a tetrapyrrole (a porphyrinogen, specifically uroporphyrinogen III). This precursor is converted to protoporphyrinogen IX, which is oxidized to protoporphyrin IX .


Molecular Structure Analysis

The molecular formula of this compound is C36H38N4O4 . The molecular weight is 590.71 . The structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, the functionalization of the β-positions of deutero- and this compound has been reported . Also, reactions of cobalt(II) this compound have been studied .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 225-228 °C (lit.) . It is soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol .

Mechanism of Action

Target of Action

Protoporphyrin IX dimethyl ester primarily targets human erythrocytes , myoglobin , and hemoglobin . It also activates soluble guanylyl cyclase .

Mode of Action

This compound penetrates human erythrocytes and aids in the release of oxygen from them . It forms complexes with myoglobin and hemoglobin . As a photosensitizer, it has been demonstrated to be potent in the photodynamic therapy of human nasopharyngeal carcinoma .

Biochemical Pathways

This compound plays a critical role in the biosynthesis of several vital biomolecules, including hemoglobin , chlorophyll , and cobalamin (vitamin B12) . It is the key precursor for these biosyntheses, representing one of the most essential metabolic pathways in living organisms .

Pharmacokinetics

Its solubility in various solvents such as dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the potent photosensitization of human nasopharyngeal carcinoma . This suggests that it may have potential therapeutic applications in the treatment of this type of cancer.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage conditions can affect its stability . It should be handled in a well-ventilated place, kept away from drains, surface and ground water, and stored in a dry, light-protected environment at 2-8℃ . These conditions help maintain the compound’s efficacy and stability.

Safety and Hazards

Protoporphyrin IX dimethyl ester may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX dimethyl ester plays a vital role in the biological metabolism and biogeochemical cycling . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to be a potent photosensitizer of human nasopharyngeal carcinoma .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBPATQBTSBIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889376
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-66-7, 6164-53-0
Record name Protoporphyrin IX dimethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428
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Record name 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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